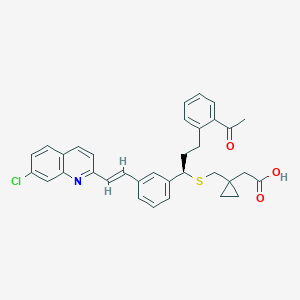
3-(tert-Butoxycarbonylamino)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butoxycarbonylamino)pyrrolidine, also known as Boc-pyrrolidine, is a chemical compound used in various scientific research applications. It is a derivative of pyrrolidine and is commonly used as a protecting group for amines in organic synthesis.
Mechanism Of Action
3-(tert-Butoxycarbonylamino)pyrrolidineine acts as a protecting group for amines by blocking the nitrogen atom from reacting with other reagents during organic synthesis. It can be removed from the amine through the use of an acid or base, allowing for further reactions to occur.
Biochemical and physiological effects:
3-(tert-Butoxycarbonylamino)pyrrolidineine does not have any known biochemical or physiological effects as it is primarily used in organic synthesis and not for medicinal purposes.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(tert-Butoxycarbonylamino)pyrrolidineine as a protecting group is its ability to be easily removed through the use of an acid or base. This allows for further reactions to occur without the need for additional purification steps. However, 3-(tert-Butoxycarbonylamino)pyrrolidineine can be expensive and may not be suitable for all types of organic synthesis.
Future Directions
Future research directions for 3-(tert-Butoxycarbonylamino)pyrrolidineine could include the development of new methods for its synthesis and application in organic synthesis. Additionally, further research could be conducted on the use of 3-(tert-Butoxycarbonylamino)pyrrolidineine in the preparation of chiral auxiliaries for asymmetric synthesis.
Synthesis Methods
3-(tert-Butoxycarbonylamino)pyrrolidineine can be synthesized through the reaction of pyrrolidine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 3-(tert-Butoxycarbonylamino)pyrrolidineine as a white solid with a melting point of approximately 80-82°C.
Scientific Research Applications
3-(tert-Butoxycarbonylamino)pyrrolidineine has various applications in scientific research, including as a protecting group for amines in organic synthesis. It is commonly used in the synthesis of peptides and other complex organic molecules. 3-(tert-Butoxycarbonylamino)pyrrolidineine is also used in the preparation of chiral auxiliaries for asymmetric synthesis.
properties
IUPAC Name |
tert-butyl N-pyrrolidin-3-ylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQJBEAXSOOCPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871637 |
Source


|
| Record name | tert-Butyl pyrrolidin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butoxycarbonylamino)pyrrolidine | |
CAS RN |
99724-19-3 |
Source


|
| Record name | 3-(tert-Butoxycarbonylamino)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B131814.png)




![(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoic Acid 1-Methyl Ester](/img/structure/B131830.png)